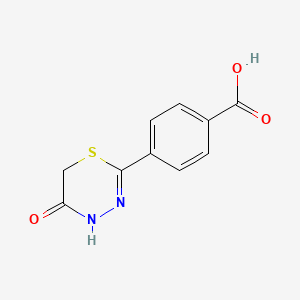![molecular formula C10H20O8 B14412092 Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 86629-63-2](/img/structure/B14412092.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with the molecular formula C7H12O5 It is a derivative of acetic acid and is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a propyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] propanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] butanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] pentanoate
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.
Eigenschaften
CAS-Nummer |
86629-63-2 |
|---|---|
Molekularformel |
C10H20O8 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate |
InChI |
InChI=1S/C6H12O4.2C2H4O2/c1-5(9)10-4-6(2-7)3-8;2*1-2(3)4/h6-8H,2-4H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VVHFKNRJZZMUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)

![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
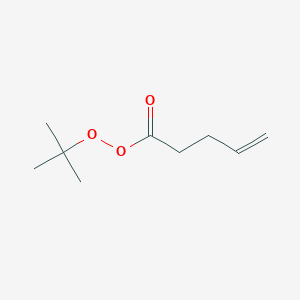
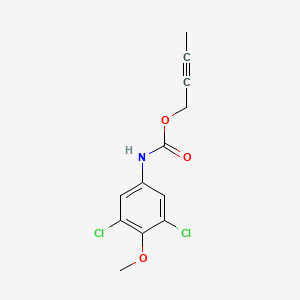
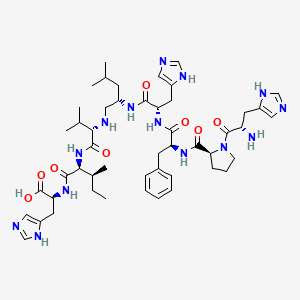

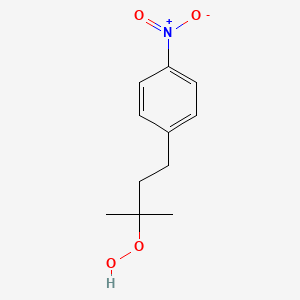
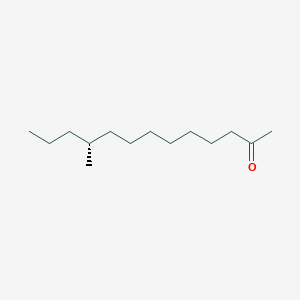
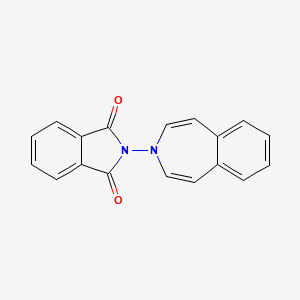

![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

